molecular formula C19H27N5O2 B2421648 2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2176126-16-0

2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

カタログ番号 B2421648
CAS番号: 2176126-16-0
分子量: 357.458
InChIキー: DSXRBFDMNXDGOB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a pyrazole ring, and a pyridazine ring. These are all types of heterocyclic compounds, which are compounds that contain a ring structure with at least two different elements as the ring atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperidine ring might be formed through a cyclization reaction, while the pyrazole and pyridazine rings might be formed through condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests that the compound is likely to be fairly rigid, and the different functional groups will have different effects on the compound’s chemical properties .


Chemical Reactions Analysis

The types of reactions that this compound can undergo would depend on its functional groups. For example, the piperidine ring might undergo reactions at the nitrogen atom, while the pyrazole and pyridazine rings might undergo reactions at the carbon atoms adjacent to the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and reactivity with various reagents. These properties are typically determined through laboratory testing .

科学的研究の応用

Metabolite Exposure Estimation

The compound "(R)-4-((4-(((4-((tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol (TBPT)" is studied for its metabolites and their exposure in human circulation. It is metabolized into two distinct metabolites, M1 and M2. The study focuses on estimating the exposure to these metabolites relative to the parent drug, using in vitro data and physiologically based pharmacokinetic modeling (Obach et al., 2018).

Anticancer Agents Synthesis

Research on 1,2-dihydropyrido[3,4-b]pyrazines, which are mitotic inhibitors with antitumor activity, explores the synthesis of congeners for potential anticancer applications. The synthesis process involves cyclization reactions, aiming to develop effective anticancer agents (Temple et al., 1987).

Aurora Kinase Inhibitor for Cancer Treatment

A compound with a similar structure is studied for its role as an Aurora kinase inhibitor. This compound could inhibit Aurora A, making it a potential candidate for cancer treatment. Such inhibitors are crucial in the development of targeted cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Structural Studies and Crystal Packing

Studies of 2H-pyrazolo[4,3-c]pyridine derivatives, including their crystal structure and packing, provide insights into the physical properties of these compounds. This information is essential for understanding the behavior and potential applications of such compounds in various scientific fields (Karthikeyan et al., 2010).

Synthesis of Bioactive Compounds

The synthesis of amino-pyrazin-2-hydrazide derivatives leads to the formation of new biologically active compounds. This research is part of the continuous search for novel compounds with potential biological activities, which can be explored for various applications in medicine and biochemistry (Milczarska et al., 2012).

Pharmacokinetics and Molecular Interactions

Studies on compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide focus on their molecular interactions and pharmacokinetic properties. Understanding these interactions is crucial for developing effective pharmaceutical agents (Shim et al., 2002).

特性

IUPAC Name

2-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c25-19-5-4-18(23-9-2-8-20-23)21-24(19)14-16-6-10-22(11-7-16)13-17-3-1-12-26-15-17/h2,4-5,8-9,16-17H,1,3,6-7,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXRBFDMNXDGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CN2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。